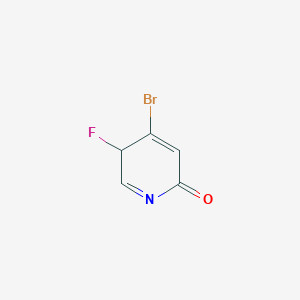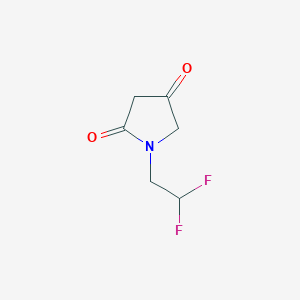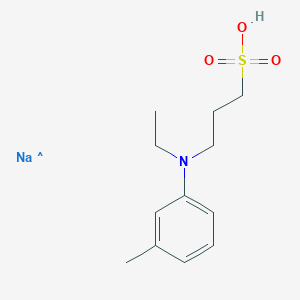
Sodium 3,4-dimethoxybenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3,4-dimethoxybenzene-1-sulfinate: is an organosulfur compound with the molecular formula C₈H₉NaO₄S. It is a sodium salt of 3,4-dimethoxybenzenesulfinic acid and is used in various chemical reactions and industrial applications. This compound is known for its versatility in synthetic organic chemistry, particularly in the formation of sulfonyl and sulfinyl derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of sodium sulfinates, including sodium 3,4-dimethoxybenzene-1-sulfinate, typically involves the reduction of sulfonyl chlorides or the oxidation of thiols. One common method is the reduction of 3,4-dimethoxybenzenesulfonyl chloride using a reducing agent such as sodium borohydride in an aqueous or alcoholic medium . Another method involves the oxidation of 3,4-dimethoxythiophenol using an oxidizing agent like hydrogen peroxide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous processes. These methods typically use readily available starting materials and efficient catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3,4-dimethoxybenzene-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates or sulfones.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides, sulfones, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions include sulfonamides, sulfones, and sulfonates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Sodium 3,4-dimethoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium 3,4-dimethoxybenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various electrophilic or nucleophilic species, leading to the formation of sulfonyl, sulfinyl, or thiol derivatives. The molecular targets and pathways involved in its reactions include enzyme active sites, cellular membranes, and other biological macromolecules .
Comparaison Avec Des Composés Similaires
Sodium 3,4-dimethoxybenzene-1-sulfinate can be compared with other similar compounds such as:
Sodium 4-methoxybenzenesulfinate: Similar in structure but with a single methoxy group, it exhibits different reactivity and applications.
Sodium trifluoromethanesulfinate: Known for its use in trifluoromethylation reactions, it has unique properties due to the presence of the trifluoromethyl group.
Sodium benzenesulfinate: A simpler structure with broad applications in organic synthesis.
The uniqueness of this compound lies in its dual methoxy groups, which influence its reactivity and make it a valuable intermediate in the synthesis of complex organosulfur compounds.
Propriétés
Formule moléculaire |
C8H9NaO4S |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
sodium;3,4-dimethoxybenzenesulfinate |
InChI |
InChI=1S/C8H10O4S.Na/c1-11-7-4-3-6(13(9)10)5-8(7)12-2;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
ZZOBQFHCDOZDRH-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)[O-])OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354589.png)
![2-Methylthieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B12354598.png)
![tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate; tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate](/img/structure/B12354603.png)




![(2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12354635.png)

![N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide](/img/structure/B12354650.png)
![5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-5-acetyl-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12354651.png)
![4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide](/img/structure/B12354658.png)


